molecular formula C21H17NO6S B15105942 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B15105942
M. Wt: 411.4 g/mol
InChI Key: AZYQRXZYKDXRLA-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic organic compound that combines elements of thiophene, chromene, and acetamide structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromene Moiety: Starting from salicylaldehyde and an appropriate phenol derivative, the chromene structure can be synthesized through a condensation reaction.

    Synthesis of the Thiophene Derivative: The thiophene ring can be constructed via cyclization reactions involving sulfur-containing precursors.

    Coupling Reactions: The chromene and thiophene derivatives are then coupled using appropriate linkers and reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chromene moiety can be reduced to form dihydrochromenes.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfone derivatives, while reduction of the chromene moiety would yield dihydrochromenes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide.

    Chromene Derivatives: Compounds containing the chromene moiety, such as 2H-chromen-2-one.

    Acetamide Derivatives: Compounds containing the acetamide group, such as N-phenylacetamide.

Uniqueness

What sets N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide apart is its combination of these three distinct structural elements, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C21H17NO6S

Molecular Weight

411.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C21H17NO6S/c23-20(22-16-9-10-29(25,26)13-16)12-27-17-7-5-14(6-8-17)18-11-15-3-1-2-4-19(15)28-21(18)24/h1-11,16H,12-13H2,(H,22,23)

InChI Key

AZYQRXZYKDXRLA-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)COC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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